Barium zirconium silicate

Vue d'ensemble

Description

Barium zirconium silicate is a compound that combines barium, zirconium, and silicon elements. It is known for its unique properties, including high thermal stability, mechanical strength, and chemical durability. This compound is often used in various industrial applications, particularly in the production of ceramics and glass-ceramics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Barium zirconium silicate can be synthesized through various methods. One common approach is the solid-state reaction method, where barium oxide, zirconium dioxide, and silicon dioxide are mixed and heated at high temperatures. The reaction can be represented as: [ \text{BaO} + \text{ZrO}_2 + 3\text{SiO}_2 \rightarrow \text{BaZrSi}_3\text{O}_9 ] This method requires precise control of temperature and reaction time to ensure the formation of the desired compound .

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature furnaces. The raw materials are carefully weighed, mixed, and subjected to temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size. This process ensures the consistent quality and purity of the compound .

Analyse Des Réactions Chimiques

Formation Reactions

Barium zirconium silicate forms through multiple pathways depending on precursor materials and reaction conditions:

Crystallization in Glasses

In borosilicate glasses containing BaO and ZrO₂, BaZrSi₃O₉ crystallizes at 900–1,100°C through a diffusion-controlled mechanism where Zr⁴⁺ ions integrate into the silicate network .

Decomposition and Stability

BaZrSi₃O₉ exhibits congruent melting at 1,450°C , producing BaSi₂O₅ and ZrSiO₄ . Under alkaline conditions (e.g., NaOH sub-molten salt), zirconium silicates decompose via:

This reaction is temperature-dependent, with Na₂ZrSiO₅ forming as an intermediate .

Interaction with Yttria-Stabilized Zirconia (YSZ)

BaZrSi₃O₇-based seals react with YSZ electrolytes at high temperatures:

-

Yttrium diffusion from YSZ into the silicate matrix induces cubic-to-monoclinic phase transitions in ZrO₂, risking mechanical failure .

-

Interfacial reactions form secondary phases like Ba₂Zr₂Si₃O₁₂, reducing seal integrity .

Key Reaction Parameters

Mechanistic Insights

-

Role of Zr⁴⁺: In glass networks, Zr⁴⁺ acts as a glass former , integrating into SiO₄ tetrahedra to form ZrSiO₄ clusters, which react with Ba-rich regions to yield BaZrSi₃O₉ .

-

Kinetics: Reaction rates depend on ZrO₂/SiO₂ ratios and the presence of modifiers like MgO, which accelerate phase separation .

Applications De Recherche Scientifique

Scientific Research Applications

Barium zirconium silicate finds applications across multiple fields:

1. Ceramics and Glass-Ceramics

- Usage: Employed as a precursor in the synthesis of advanced ceramics and glass-ceramics.

- Benefits: Enhances the mechanical properties and thermal resistance of ceramic products. It is particularly valuable in the production of high-temperature ceramics used in industrial processes.

2. Biomedical Applications

- Usage: Investigated for its biocompatibility in biomedical implants and devices.

- Case Study: A study demonstrated that this compound can be incorporated into mineral trioxide aggregates (MTAs) used for endodontic filling, where it serves as a radiopacifier, improving visibility during imaging procedures .

3. Drug Delivery Systems

- Usage: Explored for potential use in drug delivery due to its stability and inertness.

- Mechanism: The compound's structure allows for controlled release of therapeutic agents, making it suitable for various pharmaceutical applications.

4. Electrochemical Devices

- Usage: Acts as a sealant in electrochemical devices, enhancing performance under extreme conditions.

- Application: Its chemical stability makes it ideal for use in fuel cells and batteries where high durability is required.

Data Table: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Ceramics | High-temperature ceramics | Enhanced mechanical strength |

| Biomedical | Radiopacifier in MTAs | Improved imaging visibility |

| Drug Delivery | Controlled release systems | Stability and inertness |

| Electrochemical Devices | Sealants for fuel cells | High durability under extreme conditions |

Case Studies

Case Study 1: Barium Zirconate in Dentistry

- Researchers investigated the use of gelled barium zirconate (a derivative of this compound) as a radiopacifier in MTAs. The study found that it significantly reduced endotoxin leakage compared to traditional sealers, demonstrating its effectiveness in dental applications .

Case Study 2: Modification of Glass-Ceramics

Mécanisme D'action

The mechanism by which barium zirconium silicate exerts its effects is primarily physical rather than chemical. Its high thermal stability and mechanical strength make it an excellent material for high-temperature applications. The compound’s structure allows it to withstand extreme conditions without degrading, making it valuable in various industrial processes .

Comparaison Avec Des Composés Similaires

Zirconium silicate: Known for its high melting point and chemical stability, used in ceramics and refractories.

Barium silicate: Used in glass production and as a flux in ceramics.

Magnesium silicate: Commonly used as a filler in rubber and plastics, and as a refractory material

Uniqueness of Barium Zirconium Silicate: this compound stands out due to its combination of high thermal stability, mechanical strength, and chemical durability. Unlike other silicates, it can withstand higher temperatures and more aggressive chemical environments, making it particularly valuable in advanced ceramics and glass-ceramics applications .

Activité Biologique

Barium zirconium silicate (BaZrSiO₅) is a compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article delves into the biological activity of this compound, highlighting its toxicological profiles, interactions with biological systems, and potential therapeutic uses based on diverse research findings.

Chemical Composition and Properties

This compound is a complex silicate compound consisting of barium oxide (BaO), zirconium oxide (ZrO₂), and silicon dioxide (SiO₂). It is known for its stability and resistance to chemical corrosion, making it suitable for applications in ceramics and electronics. Its structure contributes to its biological interactions, particularly in medical applications where biocompatibility is crucial.

In Vivo Studies

Research indicates that exposure to zirconium compounds, including this compound, can lead to various health effects. For instance, studies have reported pulmonary toxicity in laboratory animals exposed to zirconium compounds. A notable study observed pathological changes consistent with chronic interstitial pneumonitis in rats exposed to barium zirconate, a related compound, which suggests a potential risk associated with inhalation exposure .

Table 1 summarizes key findings from in vivo studies on the toxicity of zirconium compounds:

| Study Reference | Animal Model | Exposure Duration | Observed Effects |

|---|---|---|---|

| Brown et al. (1963) | Rats | 225 days | Poor weight gain, lung tissue changes |

| Seiler et al. (1988) | Dogs | 60 days | Slight decreases in hemoglobin |

| Bartter et al. (1991) | Humans | Long-term occupational exposure | Pulmonary fibrosis |

In Vitro Studies

In vitro studies have evaluated the cytotoxicity of this compound using various cell lines. One study assessed the effects of different concentrations of barium silicate fillers on fibroblast viability. Results indicated that while low concentrations exhibited minimal cytotoxicity, higher concentrations could lead to reduced cell viability .

Dental Materials

This compound has been explored as a radiopacifier in dental materials due to its favorable radiopacity and mechanical properties. A study investigated its incorporation into resin nanoceramics and found that increasing barium silicate content enhanced mechanical strength without significant cytotoxic effects .

Bone Regeneration

The compound's bioactivity has been investigated concerning bone regeneration. Research has shown that zirconium-containing materials can promote osteogenic differentiation in stem cells, suggesting potential applications in bone grafting and regenerative medicine .

Case Studies

A case study involving workers exposed to zirconium compounds revealed significant health impacts, including chronic bronchitis and lung fibrosis. This underscores the importance of evaluating occupational exposure limits for compounds like this compound .

Propriétés

IUPAC Name |

barium(2+);dioxido(oxo)silane;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.3O3Si.Zr/c;3*1-4(2)3;/q+2;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWLMDFTXXNAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

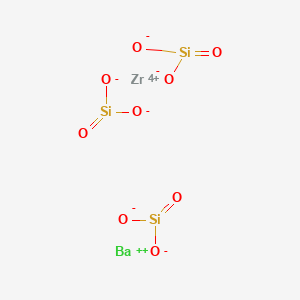

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Zr+4].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaO9Si3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929709 | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13708-67-3 | |

| Record name | Barium zirconium silicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), barium zirconium(4+) salt (3:2:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium zirconium(4+) oxosilanebis(olate) (1/1/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium zirconium silicate(2:2:3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.847 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.